Cas no 5280-27-3 (1-(5-Methyl-2-phenylindolizin-1-YL)ethanone)

1-(5-Methyl-2-phenylindolizin-1-YL)ethanone structure
5280-27-3 structure
Product Name:1-(5-Methyl-2-phenylindolizin-1-YL)ethanone
CAS No:5280-27-3
MF:C17H15NO
MW:249.307104349136
CID:2830453
PubChem ID:15133523
Update Time:2025-04-21

1-(5-Methyl-2-phenylindolizin-1-YL)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(5-METHYL-2-PHENYLINDOLIZIN-1-YL)ETHANONE
    • 5280-27-3
    • 1-(5-Methyl-2-phenylindolizin-1-yl)ethan-1-one
    • DTXSID80568759
    • 1-(5-Methyl-2-phenylindolizin-1-YL)ethanone
    • Inchi: 1S/C17H15NO/c1-12-7-6-10-16-17(13(2)19)15(11-18(12)16)14-8-4-3-5-9-14/h3-11H,1-2H3
    • InChI Key: PIEGFBZJGYJUHS-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(C2C=CC=CC=2)=CN2C(C)=CC=CC2=1

Computed Properties

  • Exact Mass: 249.115364102Da
  • Monoisotopic Mass: 249.115364102Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 21.5Ų
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